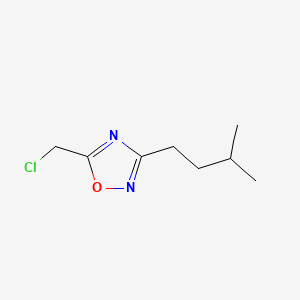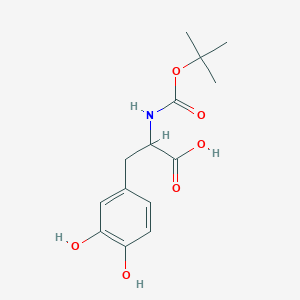![molecular formula C11H15ClN2O B7871726 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7871726.png)
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide is an organic compound characterized by the presence of an amino group, a chlorinated phenyl ring, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroacetophenone and methylamine.
Formation of Intermediate: 3-chloroacetophenone undergoes a reductive amination with methylamine to form N-methyl-3-chloroacetophenone.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to introduce the acetamide group, yielding N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorinated phenyl ring is susceptible to nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
In organic synthesis, 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide serves as a building block for more complex molecules
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects, although specific studies are required to confirm these activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for the production of dyes, pigments, and polymers.
作用機序
The mechanism by which 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide exerts its effects depends on its interaction with biological targets. The amino group and chlorinated phenyl ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Amino-N-[1-(4-chloro-phenyl)-ethyl]-N-methyl-acetamide: Similar structure but with the chlorine atom in the para position.
2-Amino-N-[1-(3-bromo-phenyl)-ethyl]-N-methyl-acetamide: Bromine substituent instead of chlorine.
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-ethyl-acetamide: Ethyl group instead of methyl group on the nitrogen atom.
Uniqueness
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the methyl group on the nitrogen atom. These structural features influence its reactivity and potential biological activity, distinguishing it from similar compounds.
特性
IUPAC Name |
2-amino-N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(14(2)11(15)7-13)9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRAPOXSOCWRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B7871644.png)
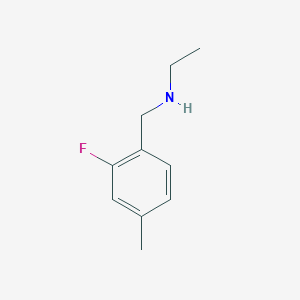

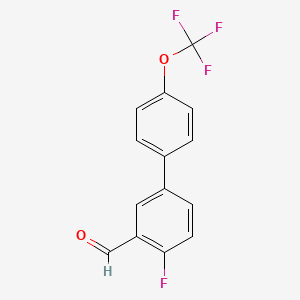
![4-[(Cyclopropylmethyl)sulfanyl]phenol](/img/structure/B7871692.png)
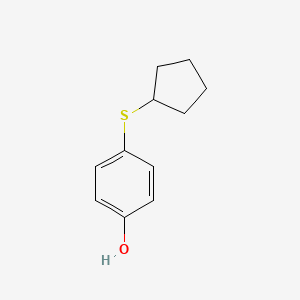
![1-[4-(3-Nitrophenoxy)phenyl]-ethanone](/img/structure/B7871700.png)
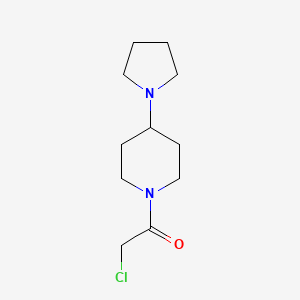
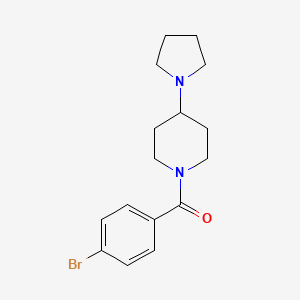
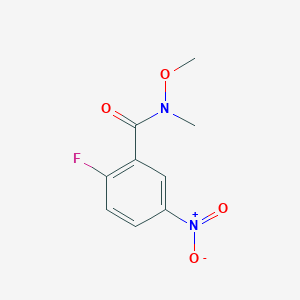
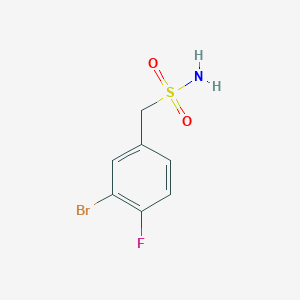
![Benzo[b]thiophen-2-ylmethylcyclopropylamine](/img/structure/B7871748.png)
